3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a fused pyridine derivative that belongs to the class of heterocyclic compounds. These compounds are of significant interest in drug design and medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine . This similarity contributes to their effectiveness in various biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Preparation Methods
The synthesis of 3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine involves several steps. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in an ethanol medium at room temperature in the presence of zinc oxide nanoparticles . This reaction forms the desired triazolopyridine compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified triazolopyridine derivatives with different functional groups.
Scientific Research Applications
3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is investigated for its potential as an antiviral, anticancer, and antibacterial agent . Its structural similarity to DNA bases makes it a promising candidate for drug development. Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It binds to enzymes and receptors in the biological system, modulating their activity . This binding can inhibit the replication of viruses, induce apoptosis in cancer cells, or disrupt bacterial cell walls, leading to their death . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its fused pyridine and triazole rings, which confer distinct biological activities . Similar compounds include other fused pyridine derivatives such as furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, and imidazopyridines . These compounds share some structural features but differ in their specific biological activities and applications. For example, furopyridines are known for their antihypertensive and antimicrobial properties, while thienopyridines are used as antiplatelet agents .
Properties
CAS No. |
62052-11-3 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
3-(2-propan-2-ylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H14N4/c1-10(2)11-6-3-4-8-13(11)18-14-12(16-17-18)7-5-9-15-14/h3-10H,1-2H3 |
InChI Key |
YJQNHQXGYBXRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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